

Spectroscopic methods for structural validation of 1-Bromo-4-propylheptane

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Compound of Interest

Compound Name: **1-Bromo-4-propylheptane**

Cat. No.: **B3047024**

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Spectroscopic Validation of 1-Bromo-4-propylheptane: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

The definitive structural elucidation of synthesized compounds is a cornerstone of chemical research and drug development. For a simple haloalkane like **1-Bromo-4-propylheptane**, a combination of spectroscopic methods provides an unambiguous confirmation of its molecular structure. This guide offers a comparative overview of the expected outcomes from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) for the structural validation of **1-Bromo-4-propylheptane**, complete with detailed experimental protocols.

Predicted Spectroscopic Data Summary

The following tables summarize the predicted quantitative data from ^1H NMR, ^{13}C NMR, Mass Spectrometry, and Infrared Spectroscopy for **1-Bromo-4-propylheptane**. These values serve as a benchmark for experimental verification.

Table 1: Predicted ^1H NMR Data for **1-Bromo-4-propylheptane** (Solvent: CDCl_3 , Reference: TMS at 0.00 ppm)

Signal Assignment	Predicted Chemical Shift (ppm)	Multiplicity	Integration
-CH ₂ -Br (C1-H)	~ 3.40	Triplet	2H
-CH ₂ - (C2-H)	~ 1.85	Multiplet	2H
-CH ₂ - (C3-H)	~ 1.25	Multiplet	2H
-CH- (C4-H)	~ 1.40	Multiplet	1H
-CH ₂ - (propyl side chain, C1'-H)	~ 1.25	Multiplet	4H (overlapping)
-CH ₂ - (propyl side chain, C2'-H)	~ 1.25	Multiplet	4H (overlapping)
-CH ₃ (C5-H and C3'-H)	~ 0.90	Triplet	9H (overlapping)

Table 2: Predicted ¹³C NMR Data for **1-Bromo-4-propylheptane** (Solvent: CDCl₃)

Carbon Assignment	Predicted Chemical Shift (ppm)
-CH ₂ -Br (C1)	~ 33
-CH ₂ - (C2)	~ 30
-CH ₂ - (C3)	~ 32
-CH- (C4)	~ 40
-CH ₂ - (propyl side chain, C1')	~ 35
-CH ₂ - (propyl side chain, C2')	~ 20
-CH ₃ (C5 and C3')	~ 14

Table 3: Predicted Key Mass Spectrometry Data for **1-Bromo-4-propylheptane**

m/z Value	Interpretation	Notes
220/222	Molecular Ion $[M]^+$	Characteristic 1:1 ratio for Bromine isotopes ($^{79}\text{Br}/^{81}\text{Br}$)
141	$[\text{M} - \text{Br}]^+$	Loss of Bromine radical
179/181	$[\text{M} - \text{C}_3\text{H}_7]^+$	Loss of a propyl radical
137/139	$[\text{M} - \text{C}_6\text{H}_{13}]^+$	Loss of a hexyl radical
43	$[\text{C}_3\text{H}_7]^+$	Propyl cation (often the base peak)

Table 4: Predicted Infrared (IR) Spectroscopy Data for **1-Bromo-4-propylheptane**

Wavenumber (cm ⁻¹)	Vibration Type	Intensity
2955-2850	C-H stretch (alkane)	Strong
1465	-CH ₂ - scissoring	Medium
1380	-CH ₃ bending	Medium
650-550	C-Br stretch	Medium to Strong

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Sample Preparation:

- Weigh approximately 10-20 mg of purified **1-Bromo-4-propylheptane** into a clean, dry vial.
- Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Gently swirl the vial to ensure the sample is fully dissolved.

- Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

- Insert the NMR tube into the spectrometer.
- Lock the spectrometer on the deuterium signal of the CDCl₃.
- Shim the magnetic field to achieve optimal homogeneity.
- Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

¹³C NMR Acquisition:

- Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.
- Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

Mass Spectrometry (MS)

Sample Preparation and Analysis (Electron Ionization - EI):

- Ensure the mass spectrometer is tuned and calibrated.
- Introduce a small amount of the neat liquid sample of **1-Bromo-4-propylheptane** into the instrument, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS).
- The sample is vaporized and then ionized in the source using a standard electron energy of 70 eV.
- The resulting ions are accelerated and separated by the mass analyzer.
- The detector records the abundance of ions at each mass-to-charge (m/z) ratio to generate the mass spectrum.

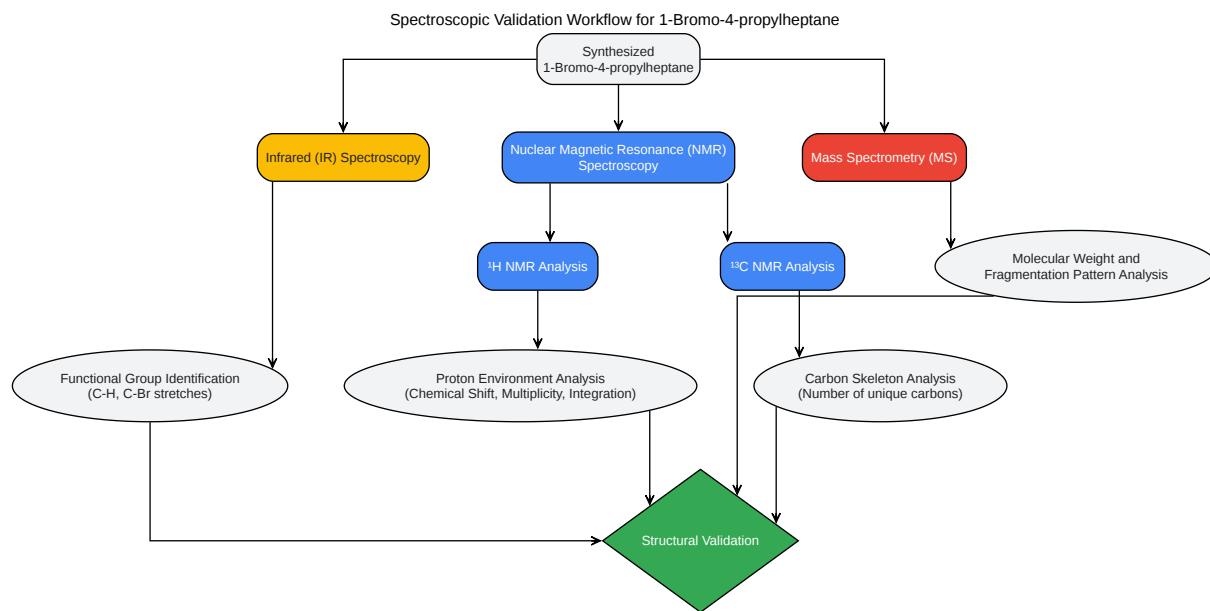
Infrared (IR) Spectroscopy

Sample Preparation and Analysis (Neat Liquid):

- Clean two sodium chloride (NaCl) or potassium bromide (KBr) salt plates with a dry, volatile solvent (e.g., anhydrous acetone) and allow them to dry completely.
- Place one to two drops of neat **1-Bromo-4-propylheptane** onto the surface of one salt plate.
[\[1\]](#)
- Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates.[\[1\]](#)
- Mount the salt plate "sandwich" in the spectrometer's sample holder.
- Acquire the IR spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the empty sample compartment should be run first and automatically subtracted from the sample spectrum.[\[2\]](#)

Visualization of the Spectroscopic Validation Workflow

The following diagram illustrates the logical workflow for the structural validation of **1-Bromo-4-propylheptane** using the described spectroscopic methods.



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References

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